6-(Methoxymethyl)-2-methylpyrimidine-4-carboxylic acid
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Overview
Description
6-(Methoxymethyl)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a methoxymethyl group at position 6, a methyl group at position 2, and a carboxylic acid group at position 4 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-2-methylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-(Formylmethyl)-2-methylpyrimidine-4-carboxylic acid or 6-(Carboxymethyl)-2-methylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-(Methoxymethyl)-2-methylpyrimidine-4-methanol or 6-(Methoxymethyl)-2-methylpyrimidine-4-aldehyde.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
6-(Methoxymethyl)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-4-carboxylic acid: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
6-Methyl-2-methylpyrimidine-4-carboxylic acid: Contains an additional methyl group at position 6 instead of the methoxymethyl group.
6-(Hydroxymethyl)-2-methylpyrimidine-4-carboxylic acid: Has a hydroxymethyl group instead of a methoxymethyl group, affecting its reactivity and interactions.
Uniqueness
6-(Methoxymethyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity, solubility, and biological activity
Properties
IUPAC Name |
6-(methoxymethyl)-2-methylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-9-6(4-13-2)3-7(10-5)8(11)12/h3H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNJTYUQALCSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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